

# Molecular formula and weight of Fentrazamide

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Compound of Interest		
Compound Name:	Fentrazamide	
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# Fentrazamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fentrazamide** is a tetrazolinone-class herbicide recognized for its efficacy in controlling a range of annual grass and broadleaf weeds, particularly in rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and analytical methodologies related to **Fentrazamide**.

## **Molecular and Chemical Properties**

**Fentrazamide** is chemically known as 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide. Its fundamental molecular and chemical properties are summarized below.



Property	Value
Molecular Formula	C <sub>16</sub> H <sub>20</sub> ClN <sub>5</sub> O <sub>2</sub> [1][2][3]
Molecular Weight	349.82 g/mol [2][3]
CAS Registry Number	158237-07-1
Appearance	Colorless crystalline solid
Melting Point	79 °C
Solubility in Water	2.3 mg/L (at 20 °C)
Log P (Octanol/Water)	3.60

# **Synthesis of Fentrazamide**

The synthesis of **Fentrazamide** can be achieved through a two-step process, as outlined below.

### **Experimental Protocol: Synthesis of Fentrazamide**

Step 1: Synthesis of 1-(2-chlorophenyl)-5(4H)-tetrazolinone

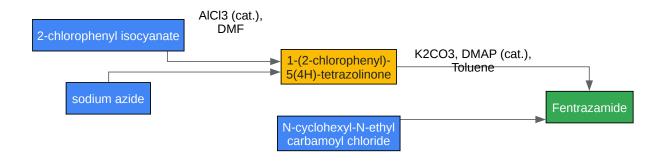
- In a suitable reaction vessel, dissolve 2-chlorophenyl isocyanate and a catalytic amount of aluminum trichloride in dimethylformamide.
- To this solution, add sodium azide.
- Allow the reaction to proceed, monitoring for the formation of 1-(2-chlorophenyl)-5(4H)tetrazolinone. High yields of the product are expected under these conditions.

#### Step 2: Synthesis of Fentrazamide

- Combine the 1-(2-chlorophenyl)-5(4H)-tetrazolinone produced in Step 1 with N-cyclohexyl-Nethylcarbamoyl chloride in toluene.
- Add potassium carbonate and a catalytic amount of 1-dimethylaminopyridine (DMAP) to the mixture.



- The reaction should be carried out with agitation, and the formation of Fentrazamide can be monitored by an appropriate analytical technique (e.g., TLC, HPLC).
- Upon completion, the **Fentrazamide** product can be isolated and purified using standard laboratory procedures.



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A simplified workflow for the synthesis of **Fentrazamide**.

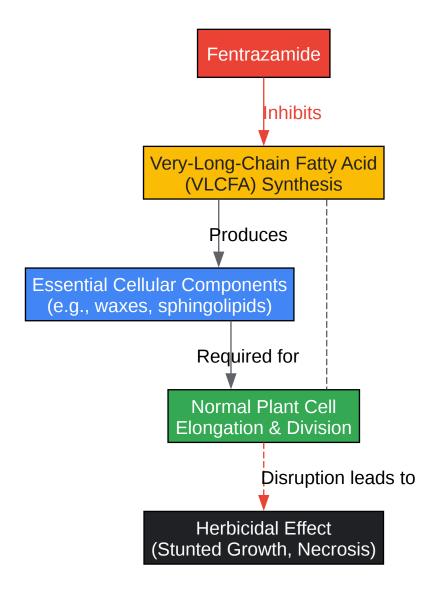
### **Mechanism of Action**

# Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary herbicidal mode of action of **Fentrazamide** is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of various lipids, including waxes, suberin, and sphingolipids, which play crucial roles in plant development, such as cell elongation and division.

The inhibition of VLCFA synthesis by **Fentrazamide** disrupts the formation of these critical cellular components, leading to the observed herbicidal effects of stunted growth and necrosis in susceptible weeds.





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The inhibitory effect of **Fentrazamide** on VLCFA synthesis.

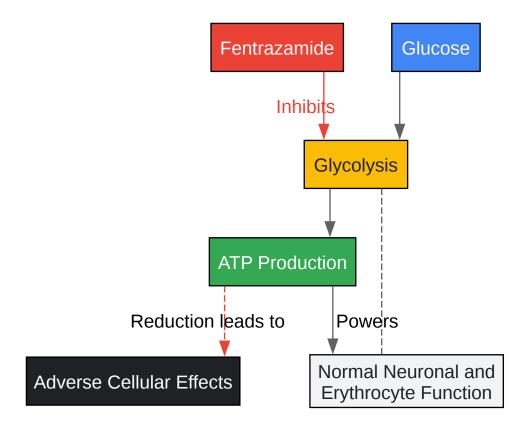
### **Toxicological Profile: Interference with Glycolysis**

In vitro studies on rat neurons and erythrocytes have indicated that **Fentrazamide** can interfere with glucose utilization, likely through the inhibition of glycolysis. This interference leads to a reduction in glucose consumption and a subsequent decrease in ATP levels. Neurons and erythrocytes are particularly vulnerable to disruptions in glycolysis due to their high energy demands and reliance on glucose as a primary energy source.



# **Experimental Protocol: Assessment of Glycolysis Inhibition in vitro**

- Cell Culture: Culture rat cortical neurons or erythrocytes in appropriate media.
- Treatment: Expose the cultured cells to varying concentrations of Fentrazamide for a defined period (e.g., 24 hours to 7 days).
- Glucose Consumption Assay: Measure the concentration of glucose in the culture medium before and after the treatment period to determine the rate of glucose consumption.
- ATP Level Measurement: Lyse the cells and use a commercially available ATP assay kit to quantify the intracellular ATP concentration.
- Data Analysis: Compare the glucose consumption rates and ATP levels of Fentrazamidetreated cells to those of untreated control cells to assess the extent of glycolysis inhibition.



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The impact of **Fentrazamide** on the glycolytic pathway.



## **Analytical Methodology for Residue Analysis**

The detection and quantification of **Fentrazamide** residues in environmental samples such as soil and water are crucial for monitoring its environmental fate. A common analytical approach involves extraction followed by high-performance liquid chromatography (HPLC).

# Experimental Protocol: Fentrazamide Residue Analysis in Soil

- Extraction: Extract a known weight of the soil sample with a mixture of 0.1 N HCl and acetone (1:1 v/v).
- Partition and Cleanup: Partition the extract to separate the analyte from interfering matrix components. Further cleanup may be necessary depending on the sample matrix.
- · HPLC Analysis:
  - Column: ODS-II column (or equivalent C18 column).
  - Mobile Phase: Acetonitrile and water (70:30 v/v).
  - Detection: UV detector at a wavelength of 214 nm.
- Quantification: Prepare a calibration curve using Fentrazamide standards of known concentrations. Quantify the Fentrazamide in the sample by comparing its peak area to the calibration curve.

### **Toxicological and Environmental Fate Data**

A summary of key toxicological and environmental fate data for **Fentrazamide** is presented below.



Parameter	Organism/Matrix	Value
Oral LD50	Rat	>5000 mg/kg
Dermal LD50	Rat	>5000 mg/kg
Half-life (Soil)	Aerobic conditions	9.02 days
Half-life (Water)	Flooded (anaerobic) conditions	3.66 days

### Conclusion

Fentrazamide is an effective herbicide with a well-defined primary mode of action involving the inhibition of VLCFA synthesis in plants. In vitro toxicological studies suggest a potential for interference with glycolysis in mammalian cells, although the in vivo relevance of this finding requires further investigation. The synthesis of Fentrazamide is achievable through established chemical routes, and analytical methods are available for monitoring its environmental residues. This technical guide provides a foundational understanding of Fentrazamide for researchers and professionals in the fields of agricultural science and drug development.

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### References

- 1. Fentrazamide (Ref: BAY YRC 2388) [sitem.herts.ac.uk]
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